molecular formula C31H57NO2 B095095 Tetrahexylammonium benzoate CAS No. 16436-29-6

Tetrahexylammonium benzoate

Cat. No. B095095
CAS RN: 16436-29-6
M. Wt: 475.8 g/mol
InChI Key: PSEQWFPWQRZBOO-UHFFFAOYSA-M
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Description

Tetrahexylammonium benzoate is a compound that is structurally related to other tetraalkylammonium benzoates, which are known to form complex structures with water, creating a clathrate framework. In these frameworks, the tetraalkylammonium cations are located within the cavities of a hydrogen-bonded water structure, while the benzoate anions are hydrogen-bonded to the water framework, contributing to the polyhedral structure of the crystal .

Synthesis Analysis

The synthesis of related compounds, such as benzyl acetate, involves the reaction of benzyl chloride with sodium acetate in a two-phase system, using tetrahexylammonium chloride as a phase-transfer catalyst. This process is analyzed through kinetics, considering the distribution coefficient and chemical equilibrium constants of the catalyst and the tetrahexylammonium acetate produced during the reaction . Although this does not directly describe the synthesis of tetrahexylammonium benzoate, it provides insight into the type of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahexylammonium benzoate can be inferred from studies on similar compounds. For instance, tetrabutylammonium hydrogen bisbenzoate has been characterized by NMR and FTIR spectroscopy, and its crystal structure has been determined by X-ray diffraction, revealing an orthorhombic space group and the presence of short hydrogen bonds within the hydrogen bisbenzoate anion system . These findings suggest that tetrahexylammonium benzoate may also exhibit interesting structural features, such as short hydrogen bonds and specific crystallographic arrangements.

Chemical Reactions Analysis

Chemical reactions involving tetraalkylammonium compounds often utilize these as catalysts or intermediates. For example, tetrabutylammonium phthalimide-N-oxyl and tetraethylammonium 2-(carbamoyl)benzoate have been used as organocatalysts for the cyclotrimerization of isocyanates under solvent-free conditions . This indicates that tetrahexylammonium benzoate could potentially participate in similar organocatalytic reactions, given its structural similarity to these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahexylammonium benzoate can be extrapolated from related compounds. The polyhedral clathrate hydrates of tetra-n-butyl ammonium benzoate, for example, form tetragonal crystals and exhibit a complex water structure with hydrogen-bonded frameworks . The presence of tetraalkylammonium cations and benzoate anions within these frameworks likely affects the physical properties such as solubility and melting point. Additionally, the chemical properties, such as reactivity and catalytic ability, can be associated with the structural characteristics of the compound, as seen in the organocatalytic applications of similar tetraalkylammonium salts .

Scientific Research Applications

  • Gas Chromatography Applications : Tetrahexylammonium benzoate, among other organic molten salts, has been evaluated as a stationary phase for gas chromatography. These salts behave as stable isotropic liquids over a broad temperature range, facilitating the separation of diverse sample types, including alcohols and essential oils (Poole et al., 1984).

  • Medical Applications : It has been used in the development of ion-selective electrodes for benzoate determination in medicinal syrups (Lima et al., 1991).

  • Wastewater Treatment : Tetrahexylammonium dihexyl-sulfosuccinate, a related compound, has been used for treating spent caustic wastewater by liquid-liquid extraction, significantly reducing pollutant levels (Sabri et al., 2018).

  • Organocatalysis : Tetraethylammonium 2-(carbamoyl)benzoate, a related compound, has been found effective as an organocatalyst for selective cyclotrimerization of aryl and alkyl isocyanates under mild conditions (Dekamin et al., 2010).

  • Local Anesthetics : Tetrahexylammonium benzoate analogs have been synthesized and evaluated for their local anesthetic effect, showcasing potential medical applications (Zou et al., 2019).

  • Synthesis of Benzoyloxy-α,β-Enones : Sodium benzoate reacts with α-halo-α,β-enones in the presence of tetrabutylammonium hydrogensulfate to afford α- and/or γ-benzoyloxy-α,β-enones (Hayashi et al., 2005).

  • Biological Activity Evaluation : Benzoate compounds, including tetracaine and pramocaine derivatives, have been designed and synthesized, showing good local anesthetic effects (Huiying Zou et al., 2019).

  • Ionic Liquid Properties : Tetrahexylammonium dihexyl-sulfosuccinate, similar to tetrahexylammonium benzoate, has been used to treat spent caustic wastewater, effectively reducing pollutant and COD levels (Sabri et al., 2018).

properties

IUPAC Name

tetrahexylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H52N.C7H6O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-24H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEQWFPWQRZBOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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DSSTOX Substance ID

DTXSID3066059
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate
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Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexylammonium benzoate

CAS RN

16436-29-6
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name Tetrahexylammonium benzoate
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate
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Record name Tetrahexylammonium benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
CG Swain, A Ohno, DK Roe, R Brown… - Journal of the American …, 1967 - ACS Publications
Tetrahexylammonium benzoate (THAB) is a liquid salt at 25, miscible with most organic solvents but not with water. Its “solvent ionizing power” Y, based on rate of solvolysis of r-butyl …
Number of citations: 95 pubs.acs.org
CF Poole, BR Kersten, SSJ Ho, ME Coddens… - … of Chromatography A, 1986 - Elsevier
… Based on the solvent-mediated kinetics of the solvolysis of tert.-butyl chloride, the polarity of tetrahexylammonium benzoate was estimated to lie between those of ethanol and water. Di-…
Number of citations: 197 www.sciencedirect.com
J Cornibert, RH Marchessault, AE Allegrezza… - …, 1973 - ACS Publications
… ABSTRACT: Homopolyesters prepared by anionic ring-opening polymerization of <*-methyl-an-propyl-/3-propiolactone using tetrahexylammonium benzoate as initiator have been …
Number of citations: 68 pubs.acs.org
N Spassky, A Leborgne, M Reix… - …, 1978 - ACS Publications
… temperature using typical anionic initiators (sparteine, Na, tetrahexylammonium benzoate) and a “stereoelective” initiator made from a 1:1 mixture of diethylzinc and of (R)-(-)3,3-dimethyl…
Number of citations: 44 pubs.acs.org
WB Harrod, NJ Pienta - Journal of Physical Organic Chemistry, 1990 - Wiley Online Library
… bromide; octyltributylphosphonium bromide; dodecyltributylphosphonium bromide; octyltributylphosphonium iodide; dodecyltributylphosphonium iodide; tetrahexylammonium …
Number of citations: 46 onlinelibrary.wiley.com
R Quinn, JB Appleby, GP Pez - Journal of Membrane Science, 1995 - Elsevier
… in these CO2-selective membranes arises from the presence of tetraalkylammonium cations in which the alkyl chains are quite long as, for example, in tetrahexylammonium benzoate. …
Number of citations: 136 www.sciencedirect.com
A Berthod, MJ Ruiz-Angel, S Carda-Broch - Journal of Chromatography A, 2008 - Elsevier
The growing interest in ionic liquids (ILs) has resulted in an exponentially increasing production of analytical applications. The potential of ILs in chemistry is related to their unique …
Number of citations: 822 www.sciencedirect.com
JS Herrmann, GA Luinstra, PW Roesky - Journal of organometallic …, 2004 - Elsevier
… Using tetrahexylammonium benzoate as cocatalyst did not significantly improve the catalytic activity. The detailed results of the catalytic studies are … Tetrahexylammonium benzoate. …
Number of citations: 2 www.sciencedirect.com
VR Koch, LL Miller, RA Osteryoung - Journal of the American …, 1976 - ACS Publications
… Half-wave potentials of several organic compounds have been measured in tetrahexylammonium benzoate at room temperature.10 Several tetraalkylammonium tetralkylborides have …
Number of citations: 169 pubs.acs.org
VM Egorov, SV Smirnova, IV Pletnev - Separation and Purification …, 2008 - Elsevier
Two novel hydrophobic room temperature ionic liquids (RTIL) incorporating quaternary ammonium cations: tetrahexylammonium dihexylsulfosuccinate (THADHSS) and …
Number of citations: 128 www.sciencedirect.com

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